molecular formula C18H22FN3O B607035 Decarboxy Enrofloxacin CAS No. 131775-99-0

Decarboxy Enrofloxacin

Cat. No.: B607035
CAS No.: 131775-99-0
M. Wt: 315.39
InChI Key: MHZWALDGPXSPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxy Enrofloxacin is a derivative of Enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound, specifically, is an impurity or a metabolite of Enrofloxacin, characterized by the removal of the carboxyl group from the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Enrofloxacin typically involves the decarboxylation of Enrofloxacin. This process can be achieved through various chemical reactions, often involving the use of strong acids or bases under controlled temperatures. For instance, the decarboxylation can be facilitated by heating Enrofloxacin in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, Enrofloxacin. when required, it can be produced using large-scale chemical reactors where Enrofloxacin is subjected to decarboxylation under controlled conditions. The process involves precise temperature control and the use of catalysts to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Decarboxy Enrofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Decarboxy Enrofloxacin has several scientific research applications, including:

Mechanism of Action

Decarboxy Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining the supercoiled structure of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The removal of the carboxyl group in this compound does not significantly alter its mechanism of action compared to Enrofloxacin .

Comparison with Similar Compounds

    Enrofloxacin: The parent compound, widely used in veterinary medicine.

    Ciprofloxacin: An active metabolite of Enrofloxacin, also used in human medicine.

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Comparison: Decarboxy Enrofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and metabolic stability. Compared to Enrofloxacin and Ciprofloxacin, this compound may exhibit different absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWALDGPXSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157205
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131775-99-0
Record name Decarboxy enrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXY ENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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